molecular formula C15H12ClNO3 B4682723 2,6-dimethylbenzo-1,4-quinone 1-[O-(4-chlorobenzoyl)oxime]

2,6-dimethylbenzo-1,4-quinone 1-[O-(4-chlorobenzoyl)oxime]

Cat. No. B4682723
M. Wt: 289.71 g/mol
InChI Key: BMWXPBHEGRWRMB-UHFFFAOYSA-N
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Description

2,6-dimethylbenzo-1,4-quinone 1-[O-(4-chlorobenzoyl)oxime] (also known as DCBQO) is a synthetic compound that has been widely used in scientific research. It is a quinone derivative that has shown potential in various fields such as biochemistry, pharmacology, and analytical chemistry.

Mechanism of Action

DCBQO acts as an electron acceptor and undergoes redox reactions with various electron donors. It can accept electrons from biological molecules such as NADH and FADH2, which are involved in cellular respiration. DCBQO can also accept electrons from electrochemical sensors, leading to the generation of a current that can be measured.
Biochemical and Physiological Effects:
DCBQO has been shown to induce oxidative stress in cells by depleting intracellular glutathione levels. It has also been shown to inhibit the activity of various enzymes such as catalase and superoxide dismutase, which are involved in antioxidant defense. DCBQO has been used as a tool for studying the mechanisms of oxidative stress and antioxidant defense in cells.

Advantages and Limitations for Lab Experiments

One advantage of using DCBQO in lab experiments is its ability to undergo redox reactions with various electron donors. This makes it a useful tool for studying the mechanisms of electron transfer in biological systems. However, one limitation of using DCBQO is its potential toxicity to cells. It can induce oxidative stress and inhibit antioxidant defense, which can lead to cell damage and death.

Future Directions

There are several future directions for research involving DCBQO. One area of interest is the development of new electrochemical sensors using DCBQO as a mediator. Another area of interest is the use of DCBQO as a tool for studying the mechanisms of oxidative stress and antioxidant defense in cells. Additionally, DCBQO could be used as a potential therapeutic agent for diseases involving oxidative stress, such as cancer and neurodegenerative disorders.
In conclusion, DCBQO is a synthetic compound that has shown potential in various scientific fields. Its ability to undergo redox reactions with various electron donors makes it a useful tool for studying the mechanisms of electron transfer in biological systems. However, its potential toxicity to cells must be taken into consideration. Future research involving DCBQO could lead to the development of new electrochemical sensors and potential therapeutic agents for diseases involving oxidative stress.

Scientific Research Applications

DCBQO has been used in various scientific studies due to its ability to act as an electron acceptor and undergo redox reactions. It has been used as a model compound for studying the mechanisms of electron transfer in biological systems. DCBQO has also been used as a mediator in electrochemical sensors for detecting various analytes such as glucose, hydrogen peroxide, and uric acid.

properties

IUPAC Name

[(2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c1-9-7-13(18)8-10(2)14(9)17-20-15(19)11-3-5-12(16)6-4-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWXPBHEGRWRMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(C1=NOC(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-dimethylbenzo-1,4-quinone 1-[O-(4-chlorobenzoyl)oxime]
Reactant of Route 2
Reactant of Route 2
2,6-dimethylbenzo-1,4-quinone 1-[O-(4-chlorobenzoyl)oxime]
Reactant of Route 3
2,6-dimethylbenzo-1,4-quinone 1-[O-(4-chlorobenzoyl)oxime]
Reactant of Route 4
2,6-dimethylbenzo-1,4-quinone 1-[O-(4-chlorobenzoyl)oxime]
Reactant of Route 5
2,6-dimethylbenzo-1,4-quinone 1-[O-(4-chlorobenzoyl)oxime]
Reactant of Route 6
2,6-dimethylbenzo-1,4-quinone 1-[O-(4-chlorobenzoyl)oxime]

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